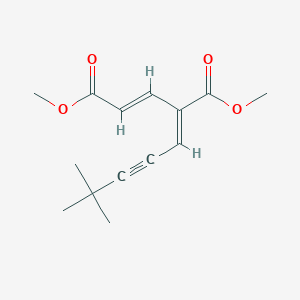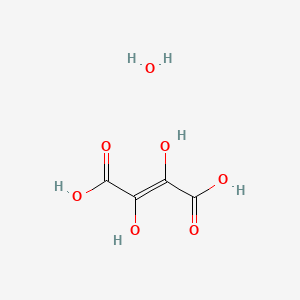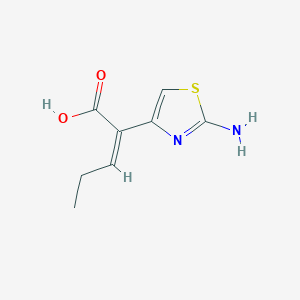![molecular formula C14H20ClNO3 B1142162 (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride CAS No. 112960-16-4](/img/structure/B1142162.png)
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
PD 128907 HCl is a potent and selective dopamine D3 receptor agonist, with EC50 of 0.64 nM, exhibits 53-fold selectivity over dopamine D2 receptor.PD 128907 HCl is a potent and selective dopamine D3 receptor agonist, with EC50 of 0.64 nM, exhibits 53-fold selectivity over dopamine D2 receptor.PD 128907 is active in reducing DA synthesis both in normal and γ-butyrolactone (GBL) treated rats.
科学的研究の応用
Dopamine D3 Agonists and Social Behavior
- A study investigated the impact of selective D3 agonists, including PD 128907, a structural analogue of the compound , on social behavior in rats. Results showed that these drugs disrupted huddling behavior in rats at specific dosages, suggesting the involvement of D3 receptors in social interaction (Kagaya et al., 1996).
Synthesis and Pharmacological Evaluation
- Research on thiopyran analogues of PD 128907, closely related to the specified compound, revealed insights into dopamine D3 receptor selectivity and the role of structural features in determining receptor affinity and selectivity (Van Vliet et al., 2000).
Novel Dopamine Receptor Agonists
- Another study synthesized and evaluated a series of dopamine receptor agonists based on pergolide and PHBQ, leading to compounds with similar D1 and D2 receptor profiles as rotigotine, a drug used for Parkinson's disease. This research signifies the potential of such compounds in treating neurological disorders (Risgaard et al., 2014).
Bladder-Selective Potassium Channel Openers
- The (4aR, 10bR)-N-benzoyl derivative, a variation of the compound, was identified as a bladder-selective KCO, indicating its potential in treating bladder-related disorders (Chiu et al., 2001).
Autoradiographic Localization in the Human Brain
- The use of PD 128907 for visualizing D3-dopamine receptors in post-mortem human brain highlights its application in neuropharmacological studies (Hall et al., 1996).
Gas Chromatographic Assay
- A sensitive assay for PD 128907 in human plasma was developed, underlining the importance of accurate measurement techniques in pharmacological research (Musson et al., 1988).
作用機序
Target of Action
The primary target of (+)-PD 128907 hydrochloride is the dopamine D2/D3 receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
(+)-PD 128907 hydrochloride acts as a selective agonist for the dopamine D2/D3 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-PD 128907 hydrochloride binds to the dopamine D2/D3 receptors, activating them, which in turn triggers a response at the cellular level .
Biochemical Pathways
These pathways are involved in a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect, is currently unknown .
Result of Action
The molecular and cellular effects of (+)-PD 128907 hydrochloride’s action are likely to be diverse, given the wide range of physiological functions regulated by dopamine receptors. The specific effects would depend on a variety of factors, including the specific cell type, the presence of other signaling molecules, and the precise intracellular signaling pathways activated by the dopamine d2/d3 receptors .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride involves the condensation of 4-propyl-2-hydroxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of an acid catalyst to form a chroman intermediate. The chroman intermediate is then reacted with hydroxylamine hydrochloride to form an oxime, which is subsequently reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with chloroacetyl chloride to form the oxazinone intermediate, which is finally reduced with sodium borohydride to form the desired compound.", "Starting Materials": [ "4-propyl-2-hydroxybenzaldehyde", "3,4-dihydro-2H-pyran", "hydroxylamine hydrochloride", "sodium borohydride", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-propyl-2-hydroxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of an acid catalyst to form a chroman intermediate.", "Step 2: Reaction of the chroman intermediate with hydroxylamine hydrochloride to form an oxime.", "Step 3: Reduction of the oxime with sodium borohydride to form the corresponding amine.", "Step 4: Reaction of the amine with chloroacetyl chloride to form the oxazinone intermediate.", "Step 5: Reduction of the oxazinone intermediate with sodium borohydride to form (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride." ] } | |
CAS番号 |
112960-16-4 |
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC名 |
(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m0./s1 |
InChIキー |
DCFXOTRONMKUJB-KYSPHBLOSA-N |
異性体SMILES |
CCCN1CCO[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O.Cl |
SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
正規SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
同義語 |
(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol; hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/no-structure.png)
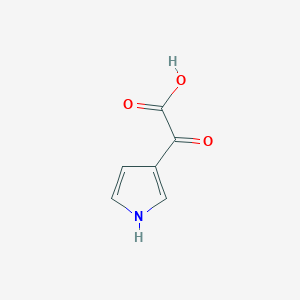

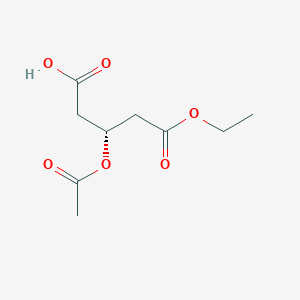
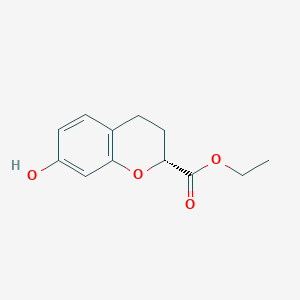
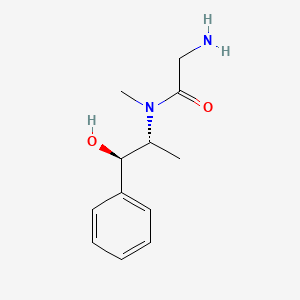
![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)
![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
